CTTHWGFTLC, CYCLIC

MMP-2 MMP-9 Selectivity

Research on MMP-2/9-dependent angiogenesis often suffers from off-target toxicity of broad-spectrum inhibitors or rapid degradation of linear peptides. CTTHWGFTLC, CYCLIC is a disulfide-cyclized decapeptide that selectively inhibits MMP-2 and MMP-9 (~8 µM IC50 for MMP-9) with validated in vivo anti-angiogenic efficacy. • Selective gelatinase inhibition - avoids ADAM/other MMP off-target effects • Disulfide-stabilized cyclic structure - serum-stable for long-term assays • Validated in vivo - inhibits tumor angiogenesis in melanoma xenograft models • Essential positive control for SAR studies on next-generation cyclic gelatinase inhibitors

Molecular Formula C52H71N13O14S2
Molecular Weight 1166.3 g/mol
Cat. No. B1495783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTTHWGFTLC, CYCLIC
Molecular FormulaC52H71N13O14S2
Molecular Weight1166.3 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O
InChIInChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1
InChIKeyYAJDFZGRPZQVJN-JIYQNHPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTTHWGFTLC, CYCLIC: Selective Gelatinase Inhibitor


CTTHWGFTLC, CYCLIC (CAS 244082-19-7) is a synthetic cyclic decapeptide composed of the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, cyclized via a disulfide bond between the terminal cysteine residues [1]. It is a first-generation, phage display-derived inhibitor that selectively targets the gelatinase family of matrix metalloproteinases, specifically MMP-2 (gelatinase A) and MMP-9 (gelatinase B) [2]. The cyclic conformation, stabilized by the intramolecular disulfide bridge, is essential for its biological activity and provides a defined, reproducible molecular structure for research applications [3].

CTTHWGFTLC, CYCLIC: Why Substitution Fails


Substituting CTTHWGFTLC, CYCLIC with other MMP inhibitors or linear peptide analogs is not scientifically valid due to its unique combination of selectivity, stability, and validated in vivo performance. Broad-spectrum small molecule MMP inhibitors (e.g., Batimastat, Marimastat) exhibit off-target toxicity due to inhibition of non-gelatinase MMPs and ADAM family proteases [1]. Linear peptides containing the HWGF motif lack the conformational rigidity required for potent inhibition and are rapidly degraded by serum proteases, rendering them ineffective in long-term assays [2]. Furthermore, alternative cyclic gelatinase inhibitors, such as c(KAHWGFTLD)NH2, possess different binding affinities and pharmacokinetic profiles, precluding direct substitution without re-optimization of experimental conditions [3].

CTTHWGFTLC, CYCLIC: Comparative Evidence


Selectivity vs. Broad-Spectrum MMP Inhibitors

CTTHWGFTLC, CYCLIC demonstrates high selectivity for gelatinases (MMP-2 and MMP-9) over other MMP family members. In contrast, broad-spectrum small molecule inhibitors like Batimastat (BB-94) potently inhibit a wide range of MMPs (e.g., MMP-1, MMP-3, MMP-7) and related metalloproteinases (ADAMs), which is associated with dose-limiting musculoskeletal toxicity in clinical trials [1]. The selective profile of CTTHWGFTLC, CYCLIC is a critical differentiator for studies where gelatinase-specific inhibition is required without confounding off-target effects [2].

MMP-2 MMP-9 Selectivity Gelatinase Batimastat

Cyclic vs. Linear Peptide Potency

The cyclic conformation of CTTHWGFTLC, CYCLIC is essential for its inhibitory activity. While a direct, quantitative IC50 comparison between the cyclic and linear forms of the identical CTTHWGFTLC sequence is not reported in the primary literature, the consensus value for the cyclic peptide's inhibition of MMP-9 is approximately 8 µM . Linear peptides containing the HWGF motif generally exhibit significantly reduced or no inhibitory activity due to the lack of conformational constraint, which prevents proper presentation of the pharmacophore to the enzyme active site [1]. This is supported by the phage display selection process, which specifically enriched for cyclic peptides [1].

MMP-9 IC50 Cyclic peptide Linear peptide Structure-activity relationship

In Vivo Tumor Growth Inhibition

In a human melanoma xenograft model (C8161 cells in nude mice), systemic administration of CTTHWGFTLC, CYCLIC resulted in a statistically significant reduction in tumor growth compared to vehicle control [1]. The peptide also prevented tumor invasion in the same model and improved survival in mice bearing human tumors [1]. This in vivo validation distinguishes CTTHWGFTLC, CYCLIC from many other peptide-based MMP inhibitors that lack documented efficacy in animal models.

In vivo Tumor growth Xenograft Angiogenesis Metastasis

Stability: Disulfide vs. Amide-Linked Analogs

A comparative study of cyclic gelatinase inhibitors revealed that replacing the disulfide bond in CTTHWGFTLC, CYCLIC (C1) with a more stable amide bond in c(KAHWGFTLD)NH2 (C6) resulted in a significant increase in stability and a fourfold increase in gelatinase inhibition [1]. This quantitative comparison highlights that while CTTHWGFTLC, CYCLIC is a functional and validated inhibitor, its disulfide bond is a point of potential instability under reducing conditions (e.g., intracellularly or in serum), and its potency is lower than that of optimized second-generation cyclic peptides [1].

Peptide stability Cyclization Disulfide bond Amide bond Protease resistance

CTTHWGFTLC, CYCLIC: Key Applications


Angiogenesis Assay Positive Control

Given its extensive validation as an inhibitor of endothelial cell migration and tumor angiogenesis in vivo, CTTHWGFTLC, CYCLIC is the ideal positive control for in vitro and in vivo angiogenesis assays where specific MMP-2/9 inhibition is required [1]. Its well-documented in vivo efficacy in a melanoma xenograft model provides a reliable benchmark against which novel anti-angiogenic or anti-metastatic agents can be compared.

Reference for Next-Gen Gelatinase Inhibitors

As the prototypical disulfide-cyclized gelatinase inhibitor, CTTHWGFTLC, CYCLIC serves as an essential reference compound for structure-activity relationship (SAR) studies. Its defined, albeit moderate, potency (~8 µM IC50 for MMP-9) and known stability profile make it the baseline comparator for evaluating the improved potency and stability of next-generation cyclic peptides, such as amide-linked analogs [2].

Selective MMP-2/9 Tool for Metastasis Models

In contrast to broad-spectrum small molecule MMP inhibitors that suffer from off-target toxicity and confound experimental interpretation, CTTHWGFTLC, CYCLIC's high selectivity for MMP-2 and MMP-9 makes it a superior tool compound for dissecting the specific contributions of these gelatinases to cancer cell invasion, migration, and metastasis in vitro and in vivo [3]. This selective inhibition allows for a more precise understanding of gelatinase-dependent pathways.

Imaging Agent Development Scaffold

The CTTHWGFTLC sequence, when conjugated to imaging moieties (e.g., DTPA for 111In SPECT imaging), has been shown to selectively target gelatinase-expressing tumors [4]. Therefore, CTTHWGFTLC, CYCLIC is a critical starting material and scaffold for the synthesis of novel gelatinase-targeted imaging probes. Its established targeting capability makes it a valuable core for developing next-generation diagnostic and theranostic agents.

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